2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime
Overview
Description
2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime (MTFNAO) is an organic compound with a wide range of applications in the scientific field. It is a versatile molecule that can be used in a variety of experiments and research projects. MTFNAO is a derivative of nicotinic acid, and it has been found to be a useful tool for scientists in the fields of biochemistry and physiology. This compound has a number of unique properties that make it an ideal choice for research and experimentation.
Scientific Research Applications
Development of Anti-infective Agents
A significant application involves the synthesis of intermediates for novel anti-infective agents. For instance, Mulder et al. (2013) reported the safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, highlighting its role as an intermediate in developing novel anti-infective solutions. The process emphasizes the trifluoromethylation of aryl iodide using an inexpensive system, showcasing the compound's potential in creating impactful medicinal chemistry (Mulder et al., 2013).
Metal Complex Chemistry
Another area of application is in metal complex chemistry, where compounds containing oxime groups, similar to 2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime, have been used. For example, Jiménez‐Pulido et al. (2013) explored heteropolyhedral silver compounds with polydentate ligands, revealing intricate structures and potential applications in materials science and catalysis (Jiménez‐Pulido et al., 2013).
Ethylene Oligomerization Catalysts
Oxime derivatives have been applied in the selective oligomerization of ethylene, as demonstrated by Mukherjee et al. (2009) with nickel-oxime complexes. These complexes showed high productivity and selectivity toward dimerization, emphasizing the role of oxime-based ligands in catalytic processes (Mukherjee et al., 2009).
Trifluoromethylated Analogues Synthesis
The synthesis of trifluoromethylated analogues of biologically relevant molecules is another application. Sukach et al. (2015) synthesized trifluoromethylated 4,5-dihydroorotic acid analogues, illustrating the utility of trifluoromethylated compounds in medicinal chemistry and drug design (Sukach et al., 2015).
Isoxazole Strategy for Synthesis
Zanakhov et al. (2022) developed a method for preparing substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates, showcasing the flexibility of oxime derivatives in synthesizing complex heterocyclic structures, which could have applications in pharmaceuticals and agrochemicals (Zanakhov et al., 2022).
properties
IUPAC Name |
(NE)-N-[[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c1-5-6(4-12-14)2-3-7(13-5)8(9,10)11/h2-4,14H,1H3/b12-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWCUADLVKAIIH-UUILKARUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(trifluoromethyl)nicotinaldehyde oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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